molecular formula C15H13F2NO2 B5740729 N-(2-ethoxyphenyl)-3,5-difluorobenzamide

N-(2-ethoxyphenyl)-3,5-difluorobenzamide

Numéro de catalogue B5740729
Poids moléculaire: 277.27 g/mol
Clé InChI: CZLNPVAWOJJTAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-3,5-difluorobenzamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer.

Mécanisme D'action

N-(2-ethoxyphenyl)-3,5-difluorobenzamide binds to the P2X7 receptor, a ligand-gated ion channel that is expressed on immune cells, neurons, and cancer cells. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. N-(2-ethoxyphenyl)-3,5-difluorobenzamide blocks the activation of the P2X7 receptor, thereby reducing inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-3,5-difluorobenzamide has been shown to have several biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in models of inflammation. It also reduces the release of glutamate, an excitatory neurotransmitter that is involved in pain processing. Additionally, N-(2-ethoxyphenyl)-3,5-difluorobenzamide inhibits the proliferation and migration of cancer cells, leading to reduced tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

The use of N-(2-ethoxyphenyl)-3,5-difluorobenzamide in lab experiments has several advantages. It is a potent and selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. Additionally, N-(2-ethoxyphenyl)-3,5-difluorobenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, there are some limitations to using N-(2-ethoxyphenyl)-3,5-difluorobenzamide in lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. Additionally, the effects of N-(2-ethoxyphenyl)-3,5-difluorobenzamide on other receptors or pathways may need to be investigated to fully understand its mechanism of action.

Orientations Futures

There are several future directions for research on N-(2-ethoxyphenyl)-3,5-difluorobenzamide. One area of interest is the development of novel analogs of N-(2-ethoxyphenyl)-3,5-difluorobenzamide with improved pharmacokinetic properties or increased potency. Additionally, the effects of N-(2-ethoxyphenyl)-3,5-difluorobenzamide on other diseases such as autoimmune disorders or infectious diseases could be investigated. Another area of interest is the investigation of the role of the P2X7 receptor in the central nervous system, which could lead to the development of new therapies for neurological disorders. Finally, the use of N-(2-ethoxyphenyl)-3,5-difluorobenzamide in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Conclusion:
N-(2-ethoxyphenyl)-3,5-difluorobenzamide is a potent and selective antagonist of the P2X7 receptor with potential therapeutic applications in various diseases. Its mechanism of action involves blocking the activation of the P2X7 receptor, leading to reduced inflammation, pain, and tumor growth. While there are some limitations to using N-(2-ethoxyphenyl)-3,5-difluorobenzamide in lab experiments, its low toxicity and good pharmacokinetic properties make it suitable for in vivo studies. There are several future directions for research on N-(2-ethoxyphenyl)-3,5-difluorobenzamide, including the development of novel analogs and investigation of its role in other diseases.

Méthodes De Synthèse

The synthesis of N-(2-ethoxyphenyl)-3,5-difluorobenzamide involves the reaction between 3,5-difluorobenzoic acid and 2-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(2-ethoxyphenyl)-3,5-difluorobenzamide in high purity.

Applications De Recherche Scientifique

N-(2-ethoxyphenyl)-3,5-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in chronic pain models, anti-inflammatory effects in models of colitis, and anti-tumor effects in cancer models. Additionally, N-(2-ethoxyphenyl)-3,5-difluorobenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-3,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-11(16)9-12(17)8-10/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLNPVAWOJJTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3,5-difluorobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.